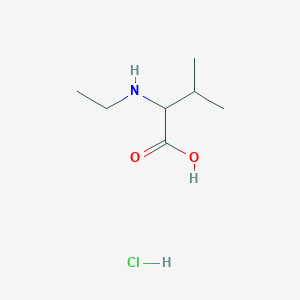

2-(Ethylamino)-3-methylbutanoic acid hydrochloride

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylamino)-3-methylbutanoic acid hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylbutanoic acid and ethylamine.

Formation of the Amide Bond: The carboxylic acid group of 3-methylbutanoic acid reacts with ethylamine to form an amide bond. This reaction is often facilitated by coupling agents like carbodiimides or using activating agents such as thionyl chloride.

Hydrochloride Salt Formation: The resulting amide is then treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving:

Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to favor the desired reaction pathway.

Purification Steps: Utilizing techniques such as crystallization, filtration, and recrystallization to obtain the pure hydrochloride salt.

化学反応の分析

Types of Reactions

2-(Ethylamino)-3-methylbutanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

Substitution: The ethylamino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Hydrogen gas in the presence of a catalyst like palladium on carbon is often used for reduction.

Substitution Reagents: Halogenating agents such as thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of reduced amines.

Substitution: Formation of halogenated derivatives.

科学的研究の応用

Chemical Applications

1. Organic Synthesis:

2-(Ethylamino)-3-methylbutanoic acid hydrochloride serves as a crucial building block in organic synthesis. It is utilized in the formation of amide bonds and can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for synthesizing more complex molecules in organic chemistry and biochemistry.

2. Buffering Agent:

In biochemical research, this compound is recognized for its buffering capacity, particularly in cell culture media. It helps maintain optimal pH levels (typically between 6 and 8.5), which is vital for the stability of biological systems during experiments.

Biological Applications

1. Biochemical Pathways:

Research indicates that this compound may interact with various biological molecules, influencing enzyme activities and metabolic pathways. Its structural similarity to naturally occurring amino acids positions it as a candidate for studying enzyme interactions and biochemical processes.

2. Therapeutic Potential:

The compound is being investigated for its potential therapeutic effects, particularly in drug design. Its ability to modulate biological activities suggests it could play a role in developing treatments for various conditions, including neurological disorders .

Medical Applications

1. Drug Development:

As a precursor in pharmaceutical synthesis, this compound is explored for its potential use in developing drugs targeting specific receptors or pathways. For instance, compounds derived from it have shown promise as dual-targeting ligands for treating conditions such as Parkinson's disease by modulating histamine receptors and monoamine oxidase activity .

2. Respiratory Control:

Recent studies have highlighted the role of similar compounds in enhancing respiratory function. Research into S-nitrosomercapto derivatives suggests that modifications of this compound could lead to advancements in therapies aimed at improving ventilation in patients with respiratory distress .

Industrial Applications

1. Specialty Chemicals Production:

In industry, this compound is utilized as an intermediate in the manufacture of specialty chemicals. Its unique properties make it valuable for producing compounds used in various applications ranging from agriculture to materials science.

Data Table: Summary of Applications

Case Study 1: Biochemical Buffering

A study conducted on the buffering capacity of this compound demonstrated its effectiveness in maintaining pH stability during cell culture experiments. The results indicated that cultures supplemented with this compound exhibited enhanced growth rates compared to controls lacking buffering agents.

Case Study 2: Drug Interaction Studies

Research involving the synthesis of derivatives from this compound revealed promising results in modulating receptor activity related to dopamine pathways. These findings suggest potential therapeutic applications in treating Parkinson's disease by increasing dopamine availability in critical brain regions.

作用機序

The mechanism of action of 2-(Ethylamino)-3-methylbutanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The ethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function. The compound may also act as a substrate or inhibitor in enzymatic reactions, modulating biochemical pathways.

類似化合物との比較

Similar Compounds

2-(Methylamino)-3-methylbutanoic acid hydrochloride: Similar structure with a methylamino group instead of an ethylamino group.

2-(Ethylamino)-3-ethylbutanoic acid hydrochloride: Similar structure with an additional ethyl group on the butanoic acid backbone.

2-(Ethylamino)-3-methylpropanoic acid hydrochloride: Similar structure with a propanoic acid backbone instead of butanoic acid.

Uniqueness

2-(Ethylamino)-3-methylbutanoic acid hydrochloride is unique due to its specific combination of functional groups and molecular structure, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in research and industry.

生物活性

2-(Ethylamino)-3-methylbutanoic acid hydrochloride, with the molecular formula C₇H₁₆ClNO₂ and a molecular mass of approximately 181.66 g/mol, is an organic compound notable for its buffering properties in biochemical applications. It is characterized by an ethylamino group attached to a 3-methylbutanoic acid structure, making it a derivative of amino acids. The compound's structural representation can be denoted by the SMILES notation: CCNC(C(=O)O)C(C)C.Cl.

Buffering Properties

The primary biological activity of this compound lies in its role as a non-ionic organic buffering agent . It maintains optimal pH levels in cell culture media, which is crucial for various biological processes. The compound exhibits a pH buffering capacity typically ranging from 6 to 8.5 , making it suitable for many biological systems.

Potential Physiological Activities

Research indicates that this compound may influence enzyme interactions and biological pathways due to its structural similarity to naturally occurring amino acids. This similarity suggests potential implications in drug design and therapeutic applications.

The mechanism of action involves the interaction of this compound with specific enzymes and receptors within biological systems. Its ability to modulate biochemical pathways may lead to observed physiological effects, although detailed studies are still required to elucidate these mechanisms fully.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with related compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 2-Amino-3-methylbutanoic acid | 90600-06-9 | Closely related structure; used in similar applications. |

| L-Valine | 72-18-4 | Natural amino acid; serves as a starting material for synthesis. |

| 3-Methylbutanoic acid | 503-74-2 | Similar carbon skeleton; involved in various metabolic processes. |

These compounds highlight both the uniqueness and the connections of this compound within the broader context of amino acid derivatives.

Cell Culture Applications

In various studies, this compound has been utilized in cell culture settings to assess its buffering capacity and physiological effects on cell growth and viability. For instance, experiments demonstrated that maintaining pH levels within the optimal range significantly enhanced cell proliferation rates compared to cultures without effective buffering agents.

Drug Design Implications

Due to its structural characteristics, researchers have investigated the potential of this compound in drug design. Its ability to mimic natural amino acids may facilitate interactions with biological targets, potentially leading to novel therapeutic agents. Ongoing studies aim to explore these interactions further, particularly in the context of enzyme inhibition and modulation of metabolic pathways.

特性

IUPAC Name |

2-(ethylamino)-3-methylbutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-4-8-6(5(2)3)7(9)10;/h5-6,8H,4H2,1-3H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWLYHFJTSCYZOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C(C)C)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。